Methyl 2-(isopropylamino)-2-phenylacetate
Description
Methyl 2-(isopropylamino)-2-phenylacetate is an ester derivative featuring a phenyl group and an isopropylamino substituent at the α-carbon of the acetate backbone. For instance, describes a related benzothiazole-containing compound synthesized using methyl esters of amino acids, suggesting that similar methods (e.g., alkylation or esterification) may apply to the target molecule . The isopropylamino group likely contributes to unique steric and electronic properties, distinguishing it from other phenylacetate derivatives.
Properties
CAS No. |
78907-08-1 |
|---|---|
Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
methyl 2-phenyl-2-(propan-2-ylamino)acetate |
InChI |
InChI=1S/C12H17NO2/c1-9(2)13-11(12(14)15-3)10-7-5-4-6-8-10/h4-9,11,13H,1-3H3 |
InChI Key |
JGNZBBIHSHJHQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(C1=CC=CC=C1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(isopropylamino)-2-phenylacetate typically involves the esterification of 2-(isopropylamino)-2-phenylacetic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in the presence of the acid catalyst to achieve a high yield of the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and high throughput. The use of automated systems for the addition of reactants and catalysts, as well as precise control of reaction temperatures and times, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(isopropylamino)-2-phenylacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Methyl 2-(isopropylamino)-2-phenylacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(isopropylamino)-2-phenylacetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The isopropylamino group can interact with enzymes and receptors, influencing their activity and leading to specific biological effects.
Comparison with Similar Compounds
The following analysis compares Methyl 2-(isopropylamino)-2-phenylacetate with structurally related compounds, focusing on substituents, physicochemical properties, and reactivity.
Substituent Variations in Phenylacetate Esters
Ethyl 2-(Diethylamino)-2-Phenylacetate
- Structure: Ethyl ester with a diethylamino group instead of isopropylamino.
- Key Differences: The branched isopropyl group in the target compound may enhance steric hindrance compared to the linear diethyl substituent.
Methyl 2-(tert-Butoxycarbonylamino)-2-Phenylacetate
- Structure: Boc-protected amino group at the α-carbon.
- Key Differences: The Boc group provides stability against nucleophiles but requires deprotection for further reactivity, unlike the free amino group in the target compound .
Methyl 2-Cyano-2-Phenylacetate
- Structure: Cyano substituent at the α-carbon.
- Key Differences: The electron-withdrawing cyano group increases electrophilicity, making this compound reactive in nucleophilic additions (e.g., Knoevenagel condensations), whereas the isopropylamino group may participate in hydrogen bonding or acid-base interactions .
Methyl Benzoylformate (Methyl 2-Oxo-2-Phenylacetate)
- Structure : Ketone (oxo) group at the α-carbon.
- Key Differences: The oxo group enables keto-enol tautomerism, absent in the amino-substituted target compound. This property impacts stability and reactivity in redox reactions .
(R)-Isopropyl 2-Hydroxy-2-Phenylacetate
- Structure : Hydroxyl group and isopropyl ester.
- Key Differences: The hydroxyl group increases acidity (pKa ~3–4 for similar compounds) compared to the amino group (pKa ~9–10), affecting solubility and ionic interactions .
Physicochemical and Chromatographic Properties
*Inferred from structural analogs.
Biological Activity
Methyl 2-(isopropylamino)-2-phenylacetate is a compound of significant interest in medicinal chemistry due to its unique structural features, which include an isopropylamino group attached to a phenylacetate moiety. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
This compound has the molecular formula C13H17NO2 and is classified as an ester. The presence of both amine and ester functionalities enables this compound to exhibit varied biological activities, making it a candidate for further pharmacological exploration.
Research indicates that compounds with structural similarities to this compound often interact with various biological targets. Key areas of investigation include:
- Receptor Binding Affinity : Interaction studies reveal that this compound may bind to specific receptors, influencing various signaling pathways relevant to pharmacology.
- Enzymatic Inhibition : Similar compounds have shown potential in inhibiting enzymes such as phospholipase A2, which plays a role in lipid metabolism and inflammatory responses .
Biological Activities
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties. Compounds with similar structures have been documented to inhibit bacterial growth effectively.
- Pharmacological Potential : The compound's unique functional groups imply potential applications in treating conditions like inflammation or pain, similar to other amine-containing esters that have been explored for analgesic properties.
- Cytotoxic Effects : Investigations into the cytotoxicity of related compounds indicate that this compound could affect cell viability, warranting further studies on its safety and efficacy in therapeutic contexts.
Comparative Analysis with Related Compounds
The following table summarizes key structural features and biological activities of compounds related to this compound:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Ethyl 2-(isopropylamino)-2-phenylacetate | Ethyl ester instead of methyl | Different solubility and reactivity |
| Methyl 2-amino-2-phenylacetate | Contains amino group | Varying biological activity |
| Methyl phenylacetate | Lacks amino group; simpler structure | Commonly used as flavoring agent |
This comparative analysis highlights how the unique combination of functional groups in this compound may confer distinct biological activities compared to its analogs.
Case Studies and Research Findings
Recent studies have focused on the pharmacological profiles of compounds with similar structures. For instance, research involving lysosomal phospholipase A2 inhibition has shown that certain cationic amphiphilic compounds can predict drug-induced phospholipidosis, a condition linked to various therapeutic agents . These findings suggest a potential pathway for assessing the safety profile of this compound during drug development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
